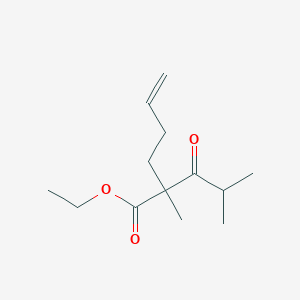
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including methoxy, oxo, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate typically involves multi-step organic reactions. One common approach is the esterification of octadecanoic acid derivatives with methoxy and oxo substituents. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, higher oxidation state compounds, and substituted analogs with varying functional groups.
Applications De Recherche Scientifique
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate involves its interaction with specific molecular targets. The methoxy and oxo groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Methoxy-18-oxooctadecanoic acid: A closely related compound with similar functional groups.
Octadecanedioic acid: Another compound with a similar carbon backbone but different functional groups.
Monomethyl ester derivatives: Compounds with similar ester functional groups but varying chain lengths and substituents.
Uniqueness
18-Methoxy-18-oxooctadecane-7,9,10-tricarboxylate is unique due to its specific combination of methoxy, oxo, and carboxylate groups. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
112812-60-9 |
|---|---|
Formule moléculaire |
C22H35O8-3 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
18-methoxy-18-oxooctadecane-6,8,9-tricarboxylate |
InChI |
InChI=1S/C22H38O8/c1-3-4-5-9-12-16(20(24)25)15-18(22(28)29)17(21(26)27)13-10-7-6-8-11-14-19(23)30-2/h16-18H,3-15H2,1-2H3,(H,24,25)(H,26,27)(H,28,29)/p-3 |
Clé InChI |
UBGHZXQPDGQMLN-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCC(CC(C(CCCCCCCC(=O)OC)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


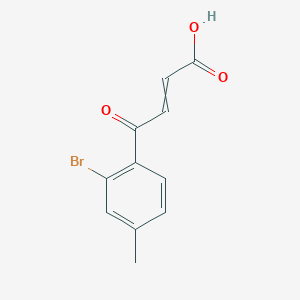
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
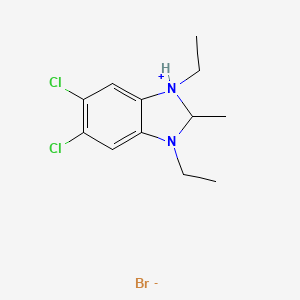
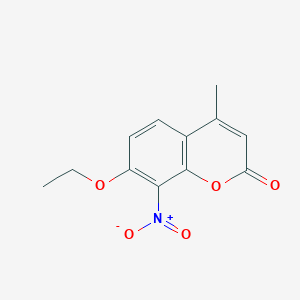
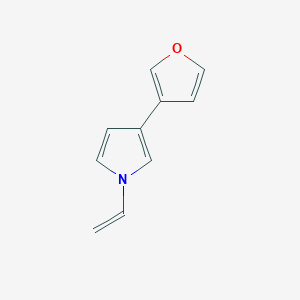
![Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane](/img/structure/B14303127.png)
![4-[(2-Aminoethyl)amino]naphthalene-1,6-disulfonic acid](/img/structure/B14303137.png)
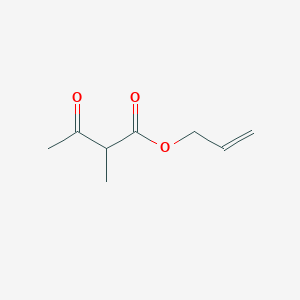

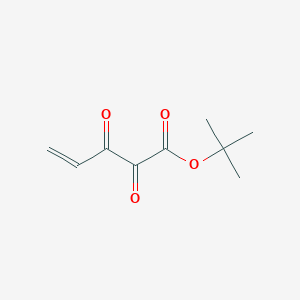
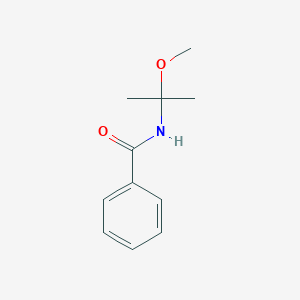
![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)

